molecular formula C15H14ClN3 B11848159 7-Chloro-2,5-dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine

7-Chloro-2,5-dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B11848159
M. Wt: 271.74 g/mol
InChI Key: VOEFMOIZKRBVGF-UHFFFAOYSA-N
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Description

7-Chloro-2,5-dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine (CAS 1281233-89-3) is a high-value chemical scaffold based on the privileged pyrazolo[1,5-a]pyrimidine (PP) core, a fused, rigid, and planar N-heterocyclic system recognized for its significant versatility in medicinal chemistry and drug discovery . This compound serves as a key synthetic intermediate for the design and development of novel anticancer agents, particularly as a potential kinase inhibitor . The pyrazolo[1,5-a]pyrimidine scaffold is a common structural motif in several commercial drugs and potent investigational compounds due to its biocompatibility and lower toxicity profiles . Recent research highlights derivatives of this core as promising dual inhibitors of critical kinases like CDK2 and TRKA, showing potent antiproliferative activity across diverse human cancer cell lines, which underscores its utility in developing targeted therapies to overcome drug resistance . The chloro substituent at the 7-position offers a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions or nucleophilic aromatic substitution, allowing researchers to rapidly explore structure-activity relationships and optimize drug-like properties . This makes the compound an exceptionally versatile building block for constructing combinatorial libraries aimed at hit-to-lead optimization. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C15H14ClN3

Molecular Weight

271.74 g/mol

IUPAC Name

7-chloro-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C15H14ClN3/c1-9-4-6-12(7-5-9)14-11(3)18-19-13(16)8-10(2)17-15(14)19/h4-8H,1-3H3

InChI Key

VOEFMOIZKRBVGF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2C)Cl)C

Origin of Product

United States

Preparation Methods

Reaction Mechanism

  • Michael Addition : The 5-aminopyrazole attacks the β-keto position of acetylacetone, forming an enamine intermediate.

  • Cyclization : Intramolecular nucleophilic attack by the pyrazole nitrogen on the adjacent carbonyl group generates the pyrimidine ring.

  • Aromatization : Acid-catalyzed dehydration yields the fully conjugated pyrazolo[1,5-a]pyrimidine core.

Halogenation via Phosphorus Oxychloride (POCl₃)

Chlorination at the 7-position is achieved using POCl₃, a classical electrophilic chlorinating agent. The reaction proceeds via a two-step mechanism:

Procedure

  • Activation : The pyrimidine nitrogen is protonated, enhancing electrophilicity at C7.

  • Substitution : POCl₃ delivers a chloride ion, displacing the hydroxyl group (if present) or proton.

Example Protocol :

  • Substrate : 2,5-Dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-ol (synthesized via cyclocondensation).

  • Reagents : POCl₃ (5 eq), DMF (catalytic), reflux, 4 hours.

  • Yield : 78–85%.

Key Considerations

  • Regioselectivity : Chlorination occurs exclusively at C7 due to electronic activation by adjacent nitrogens.

  • Side Reactions : Over-chlorination is mitigated by stoichiometric control and low temperatures.

One-Pot Synthesis via Enaminone Intermediates

A scalable one-pot method combines 5-amino-3-(p-tolyl)-1H-pyrazole , enaminones , and sodium chloride under oxidative conditions (K₂S₂O₈/NaCl). This approach integrates cyclocondensation and halogenation in a single step.

Reaction Conditions

ComponentRoleQuantity
Enaminone1,3-Biselectrophilic reagent1.0 eq
NaClChloride source1.2 eq
K₂S₂O₈Oxidant1.5 eq
SolventWater1 mL/mmol

Mechanism :

  • Cyclocondensation forms the pyrazolo[1,5-a]pyrimidine core.

  • K₂S₂O₈ oxidizes NaCl to Cl⁺, enabling electrophilic chlorination at C7.

Advantages :

  • Avoids isolation of intermediates.

  • Environmentally benign (aqueous medium).

Microwave-Assisted Synthesis

Microwave irradiation accelerates cyclocondensation and halogenation steps, reducing reaction times from hours to minutes.

Case Study

  • Substrates : 5-Amino-3-(p-tolyl)-1H-pyrazole + acetylacetone.

  • Chlorination : POCl₃, DMF, 150°C, 20 minutes.

  • Yield : 88% (vs. 78% conventional heating).

Benefits :

  • Enhanced energy efficiency.

  • Improved reproducibility for temperature-sensitive intermediates.

Comparative Analysis of Methods

MethodYield (%)TimeScalabilityChlorine Source
Cyclocondensation + POCl₃78–858–10 hoursHighPOCl₃
One-Pot (K₂S₂O₈/NaCl)70–756 hoursModerateNaCl
Microwave-Assisted85–8830 minutesHighPOCl₃

Optimal Route : The one-pot method using enaminones and NaCl-K₂S₂O₈ offers a balance of yield, scalability, and environmental impact.

Structural Characterization and Validation

Synthetic batches of this compound are validated via:

  • ¹H/¹³C NMR : Key signals include δ 2.35 (s, 3H, Ar-CH₃), δ 2.50 (s, 6H, C2/C5-CH₃), and δ 7.25–7.40 (m, 4H, p-tolyl).

  • HRMS : [M+H]⁺ calcd. for C₁₅H₁₄ClN₃: 280.0878; found: 280.0875 .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2,5-dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include bases (e.g., potassium carbonate), oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). The reactions are typically carried out in solvents such as dimethylformamide, ethanol, or tetrahydrofuran under controlled temperatures and atmospheric conditions .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrazolo[1,5-a]pyrimidines .

Scientific Research Applications

Basic Information

  • Chemical Formula : C₁₅H₁₄ClN₃
  • CAS Number : 1281233-89-3
  • Molecular Weight : 271.75 g/mol

Structure

The compound features a pyrazolo[1,5-a]pyrimidine core substituted with a chloro group and two methyl groups along with a p-tolyl group. This unique structure contributes to its biological activity and potential therapeutic applications.

Medicinal Chemistry

7-Chloro-2,5-dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine has been investigated for its potential as an antitumor agent. Its structural analogs have shown promising results in inhibiting cancer cell proliferation in vitro.

Case Study: Antitumor Activity

A study published in the Journal of Medicinal Chemistry evaluated a series of pyrazolo[1,5-a]pyrimidine derivatives, including this compound. The results indicated that this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound for further development .

Neuropharmacology

Research has also focused on the neuroprotective effects of pyrazolo[1,5-a]pyrimidines. This compound has been evaluated for its ability to modulate neurotransmitter systems and protect neuronal cells from oxidative stress.

Case Study: Neuroprotective Effects

In a study exploring the neuroprotective properties of various pyrazolo[1,5-a]pyrimidines, this compound was found to significantly reduce neuronal cell death induced by glutamate toxicity. The mechanism was linked to the modulation of glutamate receptors and antioxidant activity .

Material Science

The compound's unique chemical properties have led to its exploration in the development of novel materials. Its incorporation into polymer matrices has been studied for enhancing thermal stability and mechanical strength.

Case Study: Polymer Composites

Research conducted on polymer composites containing this compound demonstrated improved thermal properties compared to traditional materials. The findings suggest potential applications in high-performance materials for electronics and aerospace industries .

Activity TypeCell Line TestedIC50 (µM)Reference
AntitumorA549 (Lung Cancer)15
AntitumorMCF-7 (Breast Cancer)10
NeuroprotectionSH-SY5Y (Neuroblastoma)20

Table 2: Material Properties of Polymer Composites with this compound

Composite TypeThermal Stability (°C)Mechanical Strength (MPa)Reference
Polyethylene Blend25030
Epoxy Resin30050

Mechanism of Action

The mechanism of action of 7-Chloro-2,5-dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, such as cyclin-dependent kinases, by binding to their active sites and preventing substrate access. This inhibition can lead to the disruption of cellular processes, such as cell cycle progression and apoptosis, ultimately exerting its biological effects .

Comparison with Similar Compounds

Substitution at Position 3

  • 7-Chloro-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine (C₁₄H₁₁Cl₂N₃): This analogue replaces the p-tolyl group with a 2-chlorophenyl substituent. Molecular docking studies suggest ortho-substituted aryl groups may hinder optimal interactions with hydrophobic pockets in enzyme active sites . Activity: Exhibits moderate cytotoxicity against cancer cell lines (IC₅₀ ~1–5 µM) but lower selectivity than the p-tolyl derivative .
  • 7-Chloro-3-cyclopropyl-5-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidine (C₁₅H₁₁Cl₂N₃):

    • Features a cyclopropyl group at position 3 instead of an aryl ring.
    • Impact : The smaller cyclopropyl group may enhance metabolic stability but reduce π-π stacking interactions with aromatic residues in target proteins.
    • Activity : Demonstrates improved oral bioavailability (>60% in rodent models) compared to aryl-substituted derivatives .

Substitution at Position 7

  • 7-(Trifluoromethyl)-3,5-disubstituted pyrazolo[1,5-a]pyrimidines :
    • The trifluoromethyl group enhances lipophilicity and metabolic resistance.
    • Impact : CF₃ substitution increases potency against kinases like Pim-1 (IC₅₀ <10 nM) due to strong electron-withdrawing effects and improved target engagement .
    • Comparison : The chlorine atom in the target compound provides moderate electronegativity but lacks the steric and electronic advantages of CF₃ .

Substitution at Position 5

  • 5-Amino-3-aryl-pyrazolo[1,5-a]pyrimidines: Replacement of the methyl group with an amino moiety enhances hydrogen-bonding capabilities. Impact: Amino-substituted derivatives show nanomolar inhibition of Pim-1 and Flt-3 kinases (IC₅₀ ~2–10 nM), outperforming methyl-substituted analogues . SAR Insight: The methyl group in the target compound may limit polar interactions but improve membrane permeability .

Kinase Inhibition

  • Target Compound : Exhibits IC₅₀ values of 50–100 nM against PI3Kδ and TTK kinases, with moderate selectivity over PI3Kα/β isoforms .
  • Comparative Data :
    • 6m (3,4,5-trimethoxyphenyl substituent) : IC₅₀ = 10 nM (PI3Kδ), 10-fold selectivity over PI3Kγ .
    • 6p (4-fluorophenyl substituent) : IC₅₀ = 25 nM (TTK), superior cell-based activity due to enhanced solubility .

Anticancer Activity

  • Target Compound : Inhibits proliferation of MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC₅₀ values of 2–5 µM .
  • Comparison :
    • 7-Trifluoromethyl derivatives : IC₅₀ = 0.5–1 µM in the same assays, attributed to higher lipophilicity and target affinity .

Biological Activity

7-Chloro-2,5-dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine (CAS Number: 1097805-12-3) is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article presents an overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a pyrazolo-pyrimidine core with a chloro and a tolyl group. The molecular formula is C15H14ClN3C_{15}H_{14}ClN_3, and it has a molecular weight of approximately 287 g/mol.

Structural Formula

7 Chloro 2 5 dimethyl 3 p tolyl pyrazolo 1 5 a pyrimidine\text{7 Chloro 2 5 dimethyl 3 p tolyl pyrazolo 1 5 a pyrimidine}

Chemical Structure

Anticancer Activity

Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit significant anticancer properties. Specifically, studies have shown that this compound may induce apoptosis in cancer cells by activating specific signaling pathways.

Case Study: Apoptosis Induction
In vitro studies demonstrated that this compound leads to cell cycle arrest and apoptosis in various cancer cell lines. The mechanism involves the modulation of mitogen-activated protein kinases (MAPKs), particularly JNK pathways, which are crucial for cell survival and proliferation .

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties. It has been shown to inhibit the NF-kB signaling pathway, which plays a pivotal role in inflammatory responses.

Table 1: Anti-inflammatory Activity of Pyrazolo[1,5-a]pyrimidines

CompoundIC50 (µM)Mechanism of Action
This compound<50NF-kB inhibition
Compound 13i4.8 - 30.1MAPK inhibition
Compound 16<50JNK pathway modulation

Enzymatic Inhibition

The compound has shown potential as an enzyme inhibitor. It interacts with various kinases and enzymes involved in cell signaling and proliferation.

Table 2: Enzymatic Inhibition Studies

Enzyme TargetInhibition TypeReference
CDK9Selective Inhibition
JNKCompetitive Inhibition

The biological activity of this compound is primarily attributed to its ability to modulate key signaling pathways:

  • MAPK Pathway : The compound binds to JNK and ERK2, leading to altered phosphorylation states that promote apoptosis.
  • NF-kB Pathway : Inhibition of this pathway reduces the expression of pro-inflammatory cytokines.
  • Cell Cycle Regulation : Induces G1/S phase arrest in cancer cells.

Q & A

Q. What are the standard synthetic routes for 7-Chloro-2,5-dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine, and how can reaction conditions be optimized?

The synthesis typically involves cyclization reactions between 1,3-biselectrophilic compounds and NH-3-aminopyrazoles under reflux conditions in ethanol or methanol. Key steps include:

  • Condensation : Use of 4-chlorobenzaldehyde with pyrazole derivatives, catalyzed by POCl₃ or triethylamine in 1,4-dioxane .
  • Microwave-assisted synthesis : Reduces reaction time and improves yield (e.g., 70–80% in 2 hours vs. 6–8 hours for conventional methods) .
  • Solvent optimization : Ethyl acetate or cyclohexane/CH₂Cl₂ mixtures enhance crystallization purity .
    Methodological tip: Monitor pH and temperature rigorously to avoid side products like dechlorinated derivatives.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methyl groups at δ 2.35–2.50 ppm, aromatic protons at δ 7.20–8.10 ppm) .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 348.1 for C₂₀H₁₆ClN₃) .
  • X-ray crystallography : Resolves planar heterocyclic core geometry and intermolecular interactions (e.g., C–H⋯N hydrogen bonds) .

Q. How is the compound screened for biological activity in preclinical studies?

  • In vitro assays : Test anticancer activity via MTT assays (IC₅₀ values against HeLa or MCF-7 cells) .
  • Antimicrobial screening : Use disk diffusion methods against E. coli or S. aureus .
  • Dose-response curves : Establish therapeutic windows and compare with reference drugs like doxorubicin or ciprofloxacin .

Advanced Research Questions

Q. How can structural modifications at position 7 enhance pharmacological activity?

  • Rational design : Introduce sulfanyl (-S-) or carboxamide (-CONH₂) groups to improve solubility and target affinity. For example:
    • 7-[(4-Chlorobenzyl)sulfanyl] derivatives show enhanced anticancer activity .
    • 7-Amino-3-carboxamide analogues (e.g., compound 13a ) exhibit improved kinase inhibition .
  • Methodology : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach aryl/heteroaryl groups .

Q. What strategies resolve contradictions in reported biological data across similar pyrazolo[1,5-a]pyrimidines?

  • Meta-analysis : Compare substituent effects (e.g., 4-chlorophenyl vs. p-tolyl groups) on IC₅₀ values .
  • Crystallographic studies : Correlate planarity (e.g., dihedral angles < 5°) with activity .
  • Statistical modeling : Apply QSAR to identify critical descriptors like logP or polar surface area .

Q. How are computational methods used to predict binding modes and pharmacokinetics?

  • Docking simulations : Map interactions with ATP-binding pockets (e.g., CDK2 or EGFR kinases) using AutoDock Vina .
  • ADMET prediction : Tools like SwissADME assess bioavailability (%ABS > 60%) and BBB penetration .
  • MD simulations : Validate stability of ligand-receptor complexes over 100 ns trajectories .

Q. What challenges arise in purifying this compound, and how are they mitigated?

  • Byproduct formation : Chloromethyl derivatives may form during synthesis; optimize POCl₃ stoichiometry (1:1.2 molar ratio) .
  • Column chromatography : Use silica gel with petroleum ether/ethyl acetate (9:1) to separate isomers .
  • Recrystallization : Ethyl acetate/hexane mixtures yield >95% purity .

Q. How do reaction conditions influence regioselectivity in functionalization?

  • Temperature control : Lower temps (0–5°C) favor substitution at position 3 over 7 .
  • Catalyst choice : PdCl₂(PPh₃)₂ enables selective C–H activation at position 5 .
  • pH-dependent reactivity : Neutral conditions (pH 7) reduce hydrolysis of chloromethyl groups .

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